molecular formula C7H2F3NO4 B056146 2,4,5-Trifluoro-3-nitrobenzoic acid CAS No. 115549-15-0

2,4,5-Trifluoro-3-nitrobenzoic acid

Cat. No. B056146
M. Wt: 221.09 g/mol
InChI Key: ZFJAWLRXFKLNKV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4,5-trifluoro-3-nitrobenzoic acid involves innovative methodologies that emphasize efficiency and yield. Deng et al. (2015) detailed a facile continuous microflow process for its synthesis via the generation of an unstable aryl-Grignard reagent followed by reaction with gaseous CO2, showcasing a high yield and purity of the final product (Deng et al., 2015).

Molecular Structure Analysis

Research on related compounds provides insight into the molecular structure intricacies that likely mirror those of 2,4,5-trifluoro-3-nitrobenzoic acid. For instance, the crystal structures and physico-chemical properties of metal complexes with similar nitrobenzoic acids have been studied, revealing unique bonding features and physical properties that contribute to their reactivity and interactions (J. D'angelo et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving 2,4,5-trifluoro-3-nitrobenzoic acid and its derivatives highlight the compound's versatility as a building block in organic synthesis. For example, 4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, serves as a multireactive building block in the synthesis of various heterocyclic scaffolds, indicating the potential reactivity of 2,4,5-trifluoro-3-nitrobenzoic acid in forming nitrogenous cycles (Soňa Křupková et al., 2013).

Physical Properties Analysis

The synthesis and characterization of related nitro compounds provide valuable insights into the physical properties of 2,4,5-trifluoro-3-nitrobenzoic acid. For instance, the study of 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole, a high nitrogen energetic compound, through various spectroscopic and X-ray diffraction methods, offers a glimpse into the analytical techniques applicable for analyzing the physical properties of nitrobenzoic acids (Yuchuan Li et al., 2012).

Chemical Properties Analysis

The chemical properties of 2,4,5-trifluoro-3-nitrobenzoic acid can be inferred from studies on similar compounds. The reactivity of nitrobenzoic acids with thiol groups, leading to the formation of S-cyano derivatives or mixed disulphide derivatives, exemplifies the diverse chemical behavior and potential applications of these compounds in synthetic chemistry (N. C. Price, 1976).

Scientific Research Applications

Degradation Processes and Environmental Impact

Studies have highlighted the degradation processes of related chemicals, shedding light on the environmental fate and transformations of 2,4,5-trifluoro-3-nitrobenzoic acid. For instance, research on nitisinone, which contains a similar trifluoromethyl and nitro group structure, has elucidated its stability and degradation products under various conditions. This knowledge is crucial for understanding the environmental persistence and potential impacts of trifluoromethyl-nitro compounds, including 2,4,5-trifluoro-3-nitrobenzoic acid, especially in relation to their application in medical treatments and their environmental release (Barchańska et al., 2019).

Luminescent Micelles for Sensing Applications

Innovative applications of luminescent micelles incorporating nitroaromatic groups have shown promise in sensing nitroaromatic and nitramine explosives. These nanostructured materials utilize the chemical sensitivity of nitro groups, including those similar to the 2,4,5-trifluoro-3-nitrobenzoic acid structure, for detecting hazardous materials. This approach has potential implications for forensic applications and the detection of explosives, highlighting a significant research application of trifluoromethyl-nitro compounds (Paria et al., 2022).

Environmental Fate of Related Compounds

The environmental fate and effects of related compounds, such as TFM used for controlling sea lamprey populations in the Great Lakes, offer insights into the behavior of trifluoromethyl-nitro chemicals in aquatic systems. While TFM shows transient effects and minimal long-term risk, the study of such compounds aids in understanding the environmental behavior of similar chemicals, including 2,4,5-trifluoro-3-nitrobenzoic acid, with respect to their degradation, bioaccumulation, and potential impacts on wildlife and ecosystems (Hubert, 2003).

Wastewater Management and Treatment

The use of free nitrous acid (FNA) in wastewater management has been explored for its inhibitory and biocidal effects on microorganisms. This research is pertinent to compounds like 2,4,5-trifluoro-3-nitrobenzoic acid, which may undergo similar interactions in wastewater systems. Understanding the effects of such compounds on microbial communities can inform the development of treatment strategies that mitigate their impact, ensuring the safe and effective management of wastewater containing trifluoromethyl-nitro compounds (Duan et al., 2019).

Safety And Hazards

2,4,5-Trifluoro-3-nitrobenzoic acid should be properly handled and stored to avoid contact with combustibles or oxidants. Appropriate protective equipment such as safety glasses, gloves, and protective clothing must be worn when handling or using the compound .

Future Directions

While specific future directions for 2,4,5-Trifluoro-3-nitrobenzoic acid are not detailed in the search results, it’s worth noting that this compound is an important intermediate in the synthesis of pharmaceutical agents . Therefore, its future directions may involve further exploration of its potential applications in medicinal chemistry.

properties

IUPAC Name

2,4,5-trifluoro-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F3NO4/c8-3-1-2(7(12)13)4(9)6(5(3)10)11(14)15/h1H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJAWLRXFKLNKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)[N+](=O)[O-])F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626882
Record name 2,4,5-Trifluoro-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Trifluoro-3-nitrobenzoic acid

CAS RN

115549-15-0
Record name 2,4,5-Trifluoro-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3.5 g (0.02 mol) of 2,4,5-trifluorobenzoic acid are introduced into a mixture of 6.8 ml of concentrated sulphuric acid and 8 ml of 98% strength nitric acid at 5°-10° C., and the mixture is then stirred without cooling. The temperature increases to 70° C. The mixture is heated for 5 hours at 80°-90° C., a further 8 ml of 98% strength nitric acid are added, and the mixture is heated at 80° C. for 2 hours. The mixture is then introduced into 100 ml of ice water, extracted thoroughly with dichloromethane, dried using sodium sulphate and concentrated. The oil remaining crystallizes. If is stirred with light petroleum, and the solid product is filtered off under suction and dried.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
6.8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
solvent
Reaction Step Three

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